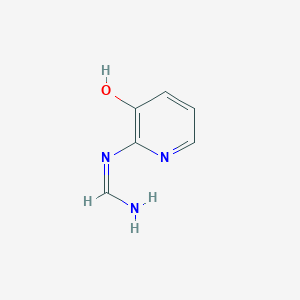
N'-(3-hydroxypyridin-2-yl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypyridin-2-yl)methanimidamide, also known as HPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that exhibits a range of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N'-(3-hydroxypyridin-2-yl)methanimidamide is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. N'-(3-hydroxypyridin-2-yl)methanimidamide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N'-(3-hydroxypyridin-2-yl)methanimidamide has also been shown to modulate the activity of various receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N'-(3-hydroxypyridin-2-yl)methanimidamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory disorders. N'-(3-hydroxypyridin-2-yl)methanimidamide has also been shown to reduce oxidative stress, which is involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-hydroxypyridin-2-yl)methanimidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a range of biological activities, making it a versatile molecule for drug development. However, there are also limitations to using N'-(3-hydroxypyridin-2-yl)methanimidamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its cellular targets and pathways. Additionally, the toxicity and pharmacokinetics of N'-(3-hydroxypyridin-2-yl)methanimidamide need to be further studied to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research of N'-(3-hydroxypyridin-2-yl)methanimidamide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to optimize its pharmacokinetics and toxicity for in vivo studies. N'-(3-hydroxypyridin-2-yl)methanimidamide also has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory disorders. Further research is needed to determine its efficacy in these diseases and to develop N'-(3-hydroxypyridin-2-yl)methanimidamide-based therapeutics.
Métodos De Síntesis
The synthesis of N'-(3-hydroxypyridin-2-yl)methanimidamide involves the reaction of 2-aminopyridine with formaldehyde and formic acid. This reaction yields N'-(3-hydroxypyridin-2-yl)methanimidamide as a yellow solid, which can be purified using various techniques such as column chromatography and recrystallization. The purity and yield of N'-(3-hydroxypyridin-2-yl)methanimidamide can be further improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
N'-(3-hydroxypyridin-2-yl)methanimidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N'-(3-hydroxypyridin-2-yl)methanimidamide has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Propiedades
Número CAS |
193413-17-1 |
|---|---|
Nombre del producto |
N'-(3-hydroxypyridin-2-yl)methanimidamide |
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
N'-(3-hydroxypyridin-2-yl)methanimidamide |
InChI |
InChI=1S/C6H7N3O/c7-4-9-6-5(10)2-1-3-8-6/h1-4,10H,(H2,7,8,9) |
Clave InChI |
WSENWMJRKNTCRK-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)/N=C\N)O |
SMILES |
C1=CC(=C(N=C1)N=CN)O |
SMILES canónico |
C1=CC(=C(N=C1)N=CN)O |
Sinónimos |
Methanimidamide, N-(3-hydroxy-2-pyridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



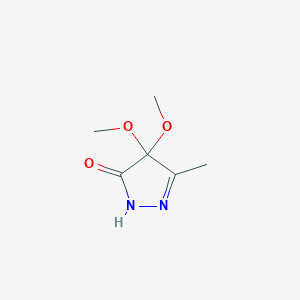


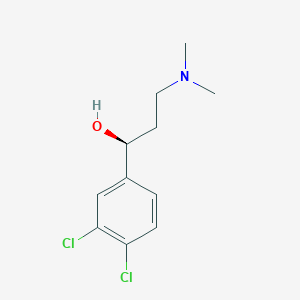



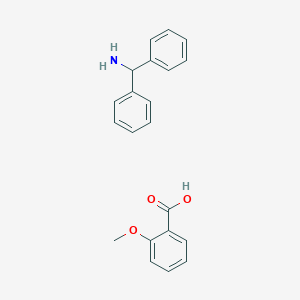
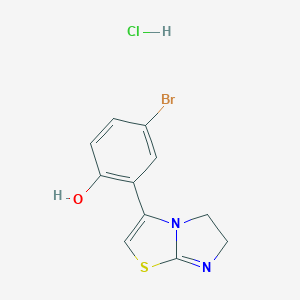
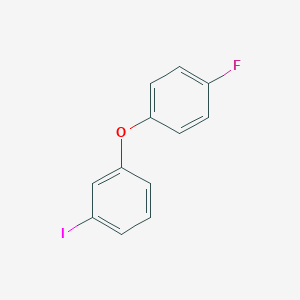

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)

